REACTION_CXSMILES
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ClC1C(Cl)=C(Cl)C=CC=1.[Cl:10][C:11]1[CH:12]=[CH:13][C:14]([NH2:22])=[C:15]2[C:20]=1[N:19]=[C:18]([CH3:21])[CH:17]=[CH:16]2.[C:23]1(=O)[O:28][C:26](=[O:27])[C:25]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:24]12>>[Cl:10][C:11]1[CH:12]=[CH:13][C:14]([N:22]2[C:26](=[O:27])[C:25]3=[CH:29][CH:30]=[CH:31][CH:32]=[C:24]3[C:23]2=[O:28])=[C:15]2[C:20]=1[N:19]=[C:18]([CH3:21])[CH:17]=[CH:16]2
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Name
|
|
Quantity
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95 g
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Type
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reactant
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Smiles
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ClC=1C(=C(C=CC1)Cl)Cl
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Name
|
|
Quantity
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23.3 g
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Type
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reactant
|
Smiles
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ClC=1C=CC(=C2C=CC(=NC12)C)N
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Name
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|
Quantity
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18 g
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Type
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reactant
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Smiles
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C1(C=2C(C(=O)O1)=CC=CC2)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was reacted
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours at the boiling point
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the precipitated crystals were separated by filtration
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Type
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CUSTOM
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Details
|
dried
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Name
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|
Type
|
product
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Smiles
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ClC=1C=CC(=C2C=CC(=NC12)C)N1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol | |
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |